molecular formula C6H7BrN2OS B1357636 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone CAS No. 32519-72-5

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone

Cat. No. B1357636
CAS RN: 32519-72-5
M. Wt: 235.1 g/mol
InChI Key: PGFMEUCSGCDKLF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the linear formula C6H9ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component strategy . In one method, 1-(2-amino-4-methylthiazol-5-yl)ethanone was added to a reaction mixture in the presence of dry acetone . The reaction was refluxed for 2 hours . In another method, it was synthesized by one-pot reaction of acetyl acetone with N-bromosuccinimide (NBS) and thiourea in the presence of PEG-400 under microwave irradiation at 180 W .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9ClN2OS . The IUPAC name for this compound is 1-(2-amino-5-methylthiazol-4-yl)ethan-1-one .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of thiazole-linked thioureas using a one-pot three-component strategy . It has also been used in the synthesis of imidazo[2,1-b]thiazole derivatives .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a molecular weight of 192.668 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Antimicrobial Applications

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone is utilized in the synthesis of various derivatives with significant biological activities. For instance, it is involved in the creation of imidazo[2,1-b]thiazole derivatives, which exhibit antimicrobial and antimalarial activities. These compounds show promising antibacterial properties, and some even demonstrate notable antimalarial effects (Vekariya et al., 2017).

Chemical Properties and Modeling

Studies also focus on the chemical properties and modeling of related thiazole compounds. For example, the solubility and thermodynamic behavior of 2-amino-5-methylthiazole in various organic solvents have been extensively studied, providing valuable insights into its chemical interactions and properties (Chen et al., 2017).

Antimicrobial and Antifungal Effects

Research has also been conducted on the synthesis and evaluation of 1,2,4-triazole derivatives, which are derived from related thiazole compounds. These derivatives are found to possess antimicrobial activity and can act as surface active agents, showcasing the broad scope of applications of thiazole derivatives in the field of antimicrobial research (El-Sayed, 2006).

Pharmacokinetic Parameters and Bioavailability

Further research includes the exploration of the pharmacokinetic parameters and bioavailability of thiazole derivatives, such as in veterinary applications where these compounds are used in animal treatments (Ohloblina et al., 2022). This signifies the potential of these derivatives in pharmaceutical formulations and their effectiveness in various medical applications.

Anticancer Potential

There is also interest in the potential anticancer properties of related compounds. Studies on derivatives such as 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been conducted to evaluate their effectiveness against a range of cancer cell lines, indicating the relevance of thiazole derivatives in cancer research (Bekircan et al., 2008).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiazoles, which include 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have been the subject of significant research due to their wide range of applications in drug development . Future research may focus on the synthesis of more potent inhibitors of alkaline phosphatase that can be used for treating different types of cancer, especially breast cancer .

properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFMEUCSGCDKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601603
Record name 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32519-72-5
Record name 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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